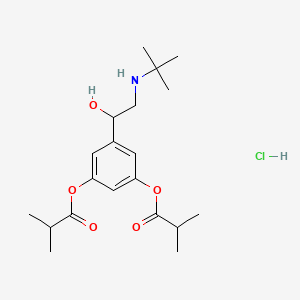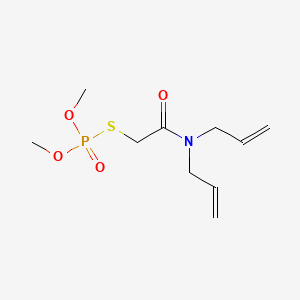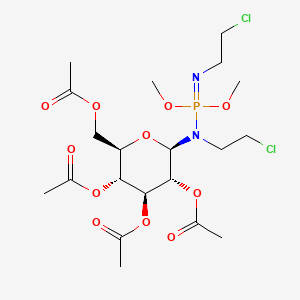
3'-Azido-5'-phosphite-2',3'-dideoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but contains modifications that make it useful in various scientific and medical applications. It is particularly noted for its role in antiviral therapies, especially in the treatment of HIV/AIDS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Azidation: The protected nucleoside undergoes azidation, where an azido group is introduced at the 3’ position. This is often achieved using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Phosphitylation: The 5’ hydroxyl group is then phosphitylated using a phosphitylating agent such as chlorophosphite.
Deprotection: Finally, the protecting groups are removed to yield the desired 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleosides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Used in the production of antiviral drugs and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination. This inhibits the replication of the virus, making it an effective antiviral agent. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Used in combination therapies for HIV.
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog with antiviral properties.
Uniqueness
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its azido group and phosphite moiety make it particularly effective in inhibiting viral replication, setting it apart from other nucleoside analogs.
Eigenschaften
CAS-Nummer |
140132-24-7 |
|---|---|
Molekularformel |
C9H12N6O5P+ |
Molekulargewicht |
315.20 g/mol |
IUPAC-Name |
[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-azidooxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H11N6O5P/c10-7-1-2-15(9(16)12-7)8-3-5(13-14-11)6(20-8)4-19-21(17)18/h1-2,5-6,8H,3-4H2,(H2-,10,12,16,17,18)/p+1/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
RXEPBDPXJVIOGT-SHYZEUOFSA-O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)





